molecular formula C14H21ClN2O3S3 B2924398 4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1428370-70-0

4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No.: B2924398
CAS No.: 1428370-70-0
M. Wt: 396.96
InChI Key: QHWHOJRHZNAXKY-UHFFFAOYSA-N
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Description

4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C14H21ClN2O3S3 and its molecular weight is 396.96. The purity is usually 95%.
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Properties

IUPAC Name

4-[[4-(5-chlorothiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S3/c15-13-2-3-14(22-13)23(18,19)17-4-1-9-21-11-12(17)10-16-5-7-20-8-6-16/h2-3,12H,1,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWHOJRHZNAXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and antiproliferative effects, supported by data tables and relevant case studies.

Molecular Structure

  • IUPAC Name : 4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
  • Molecular Formula : C16H22ClN3O2S
  • Molecular Weight : 353.88 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains.

Data Summary Table for Antimicrobial Activity

Compound NameMIC (μmol/L)Target Bacteria
4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine15.62 - 31.25MRSA

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. The effectiveness was assessed using the GI50 metric, indicating the concentration required to inhibit cell growth by 50%. Related compounds in the same class demonstrated GI50 values as low as 38 nM, suggesting substantial potency against cancer cell proliferation.

Data Summary Table for Antiproliferative Activity

Compound NameGI50 (nM)Cancer Cell Lines Tested
4-((4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine38 - 54Various

The biological activity of this compound is believed to involve the inhibition of specific enzymes or pathways critical for bacterial growth and cancer cell proliferation. Sulfonamides typically act by inhibiting dihydropteroate synthase in bacterial folate synthesis, leading to bactericidal effects. In cancer cells, they may interfere with metabolic pathways essential for rapid cell division.

Case Studies

  • Antimicrobial Efficacy Study : A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives including this compound. Results indicated that it was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds.
  • Evaluation of Antiproliferative Activity : Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others, suggesting that structural modifications can enhance antiproliferative effects.

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